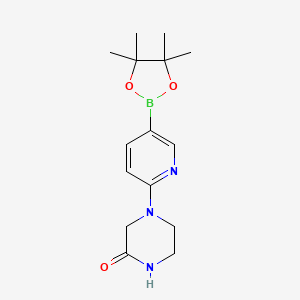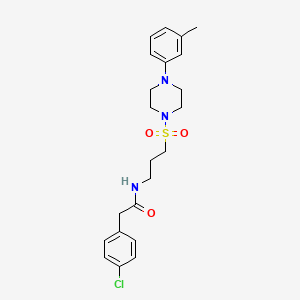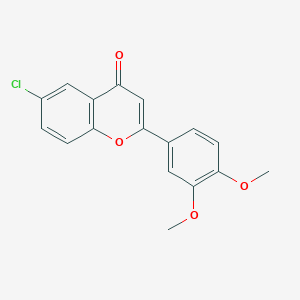
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound is a versatile material used in scientific research due to its unique properties. It finds applications in drug discovery, organic synthesis, and biomedical studies, owing to its potential as a building block for diverse chemical reactions.Chemical Reactions Analysis
The compound can be used as a building block for diverse chemical reactions . The Real Time Predictor can calculate by using any chemical identifier or molecular structure on the website and provide estimated physicochemical property data based on the reliable QSPR and ANN .Physical And Chemical Properties Analysis
The Real Time Predictor can calculate by using any chemical identifier or molecular structure on the website and provide estimated physicochemical property data based on the reliable QSPR and ANN .Applications De Recherche Scientifique
Antifungal Applications
One of the prominent applications of this compound's derivatives is in the development of antifungal agents. Research by Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal properties against a range of Candida species. These derivatives also show antifungal activity against Aspergillus species. Modifications to improve plasmatic stability, such as introducing a gem-dimethyl group on the morpholin-2-one core, have maintained antifungal efficacy in vitro against various fungi species, including molds and dermatophytes. In vivo efficacy against systemic Candida albicans infection in a murine model was also demonstrated, indicating potential for broad antifungal applications (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating antimicrobial activity against selected microbial species, including bacteria and fungi. These compounds were shown to possess variable extents of antimicrobial activity, with some exhibiting potent effects compared to standard reference drugs. The research highlights the potential of these derivatives in antimicrobial applications, offering a foundation for further biological screening and application trials (Gul et al., 2017).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored a derivative with relevance to neurokinin-1 (NK1) receptor antagonism. The compound demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in psychiatric and neurological research. This study underscores the versatility of morpholin-4-yl derivatives in developing therapeutics targeting the central nervous system (Harrison et al., 2001).
Chemotherapeutic Value in Lung Cancer Treatment
Rim et al. (2014) reported on KYS05090, a T-Type Ca2+ channel blocker derivative, exhibiting chemotherapeutic value in the treatment of lung cancer. The study found that KYS05090 induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This effect is achieved through the generation of intracellular reactive oxygen species (ROS) and reduction in glucose uptake, indicating a novel mechanism of action for cancer therapy (Rim et al., 2014).
Propriétés
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-13(18)16(14(19)10(2)20-9)8-12(17)15-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXKGDZQRJYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)

![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)


![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



